molecular formula C10H18 B7955676 (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane

(1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane

Cat. No.: B7955676
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-NPPUSCPJSA-N
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Description

The compound with the identifier “(1S,5S)-2,6,6-Trimethylbicyclo[311]heptane” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. For instance, the preparation of multi-branched chain high carbonic acid involves specific steps and conditions . Similarly, the preparation of 7-alkylindole derivatives involves C-H alkylation reactions under the action of a manganese catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This often requires optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: This involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions might require oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions might involve reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield oxides, while reduction might produce alcohols or hydrocarbons.

Scientific Research Applications

(1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane can be identified using databases like PubChem, which provide information on structurally related molecules . These similar compounds might share certain chemical properties or biological activities but can differ in terms of potency, selectivity, or other characteristics.

Uniqueness

This compound may have unique features that distinguish it from similar compounds. These could include specific functional groups, stereochemistry, or unique biological activities that make it particularly valuable for certain applications.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility and application.

Properties

IUPAC Name

(1S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7?,8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSLPVRUOBDEW-NPPUSCPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC[C@H]2C[C@@H]1C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6876-13-7
Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hypochlorite treatment of the α-pinene raised the chloride level to about 100 ppm (as elemental chloride) based on pinene feed. Hydrogenation of this pinene was fast and yielded a good ratio (96.8/3.2). Reuse of the catalyst heel went quickly with a slightly reduced ratio, when used at either the 3% level or 1% level. Repoisoning (1/2% sodium hypochlorite-treated α-pinene) was achieved by mixing hypochlorite-treated feed with fresh α-pinene and yielded pinane with a 97.5/2.5 cis-:trans- ratio. A ratio of 98.1/1.9 was achieved in 30 hours' reaction at a lower temperature of about 30° C. using hypochlorite-treated feed.
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